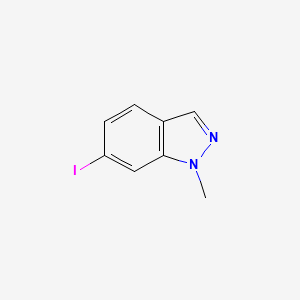

6-Iodo-1-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBWRJCBLYMZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)I)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680929 | |

| Record name | 6-Iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214899-83-8 | |

| Record name | 6-Iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Iodo-1-methyl-1H-indazole (CAS: 1214899-83-8): Properties, Synthesis, and Applications in Drug Discovery

Introduction

Within the landscape of medicinal chemistry, the indazole scaffold represents a "privileged structure," a molecular framework that consistently appears in compounds exhibiting a wide range of biological activities. These nitrogen-containing heterocyclic compounds are central to numerous approved therapeutics. This guide focuses on a specific, highly functionalized derivative: 6-Iodo-1-methyl-1H-indazole , identified by its CAS number 1214899-83-8 .

This molecule is more than a simple heterocyclic compound; it is a versatile building block engineered for advanced synthetic applications, particularly in drug discovery. Its structure, featuring an iodine atom at the 6-position, provides a crucial reactive handle for modern cross-coupling reactions, while the N1-methylation influences its physicochemical properties. This guide offers a comprehensive overview of its properties, a detailed exploration of its synthesis, and a discussion of its strategic importance, particularly in the context of developing next-generation kinase inhibitors, drawing parallels to the synthesis of drugs like Axitinib where its parent molecule is a key intermediate.[1]

Part 1: Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's physical and chemical characteristics is foundational to its application. The properties of this compound are summarized below, followed by an expert analysis of its expected spectroscopic profile.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1214899-83-8 | [2][3] |

| Molecular Formula | C₈H₇IN₂ | |

| Molecular Weight | 258.06 g/mol | |

| Appearance | Solid | |

| Purity (Typical) | ≥95% | |

| InChI Key | ZOBWRJCBLYMZHH-UHFFFAOYSA-N | |

| Storage | Room temperature, sealed in dry, keep in dark place |

Structural Analysis

The unique reactivity and utility of this compound are derived directly from its structure.

Caption: Molecular structure of this compound.

-

Indazole Core: The bicyclic system is aromatic and relatively stable. The N1-methyl group prevents tautomerization, locking the molecule into the 1H-indazole form.

-

Iodine at C6: This is the key functional handle. The carbon-iodine bond is susceptible to oxidative addition by transition metal catalysts (e.g., palladium, copper), enabling a wide array of cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc.). This allows for the facile introduction of aryl, vinyl, alkynyl, or amino groups at this position.

-

Methyl at N1: The methyl group enhances lipophilicity compared to the parent NH-indazole. It also blocks a potential site of metabolism and hydrogen bond donation, which can be critical for modulating pharmacokinetic properties and target engagement in drug candidates.

Spectroscopic Characterization: An Expert's Perspective

-

¹H NMR Spectroscopy:

-

N-CH₃ Signal: A sharp singlet is expected around δ 3.9-4.1 ppm, characteristic of a methyl group attached to a heterocyclic nitrogen.

-

Aromatic Protons: The benzene portion of the ring will display three distinct signals. The proton at C7 (adjacent to the unsubstituted carbon C7a) will likely appear as a singlet or a narrow doublet around δ 7.6-7.8 ppm. The proton at C5 will likely be a doublet around δ 7.4-7.6 ppm. The proton at C4, ortho to the electron-donating N-methylated ring system, may appear as a doublet of doublets further upfield, around δ 7.2-7.4 ppm. The proton at C3 will be a singlet in the aromatic region, likely δ 8.0-8.2 ppm.

-

-

¹³C NMR Spectroscopy:

-

N-CH₃ Signal: Expected in the upfield region, around δ 35-40 ppm.

-

C-I Signal: The carbon atom bonded to iodine (C6) will be significantly shielded and is expected to appear at a distinctively low chemical shift, typically around δ 85-95 ppm.

-

Aromatic Carbons: The remaining aromatic carbons will appear in the typical δ 110-140 ppm range.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 258.06.

-

A characteristic fragmentation pattern would involve the loss of an iodine atom (m/z 127) and potentially the methyl group (m/z 15).

-

Part 2: Synthesis and Reaction Chemistry

The most logical and industrially relevant synthesis of this compound is a two-step sequence starting from a commercially available precursor. This approach separates the installation of the iodine from the N-methylation, allowing for process control and optimization at each stage.

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of 6-Iodo-1H-indazole (Precursor)

This transformation is a copper-catalyzed Finkelstein-type reaction, replacing the more stable carbon-bromine bond with a carbon-iodine bond. The protocol described is adapted from established patent literature, ensuring its robustness.[4][5]

Causality: The use of a copper(I) catalyst is crucial as it facilitates the halogen exchange process, which is otherwise slow. Ligands like N,N'-dimethylethylenediamine chelate to the copper center, stabilizing the catalytic species and enhancing its reactivity. Tetrabutylammonium iodide acts as a phase-transfer catalyst and ensures a high concentration of iodide ions in the organic phase.[1][4]

Step-by-Step Methodology:

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromo-1H-indazole (1.0 equiv), potassium iodide (KI, 2.5-3.0 equiv), and copper(I) iodide (CuI, 0.1-0.2 equiv).

-

Solvent and Reagents: Add 1,4-dioxane (approx. 10 mL per gram of starting material). To this suspension, add N,N'-dimethylethylenediamine (0.2 equiv) and tetrabutylammonium iodide (0.05 equiv).

-

Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 48-54 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove insoluble salts and wash the filter cake with additional 1,4-dioxane.

-

Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 15-20% aqueous ammonia solution to remove residual copper salts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization from a solvent such as acetonitrile to yield 6-iodo-1H-indazole as a solid.[4][5]

Protocol 2: N-Methylation of 6-Iodo-1H-indazole

This is a standard nucleophilic substitution reaction where the deprotonated indazole nitrogen attacks a methylating agent.

Causality: The choice of base and solvent is critical for regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF cleanly deprotonate the indazole N-H.[6][7] This generates the indazolide anion. Alkylation of this anion generally favors the thermodynamically more stable N1 product, as the N1-H tautomer is the predominant form in solution.[8][9] Using a simple methylating agent like methyl iodide provides an efficient source of an electrophilic methyl group.

Step-by-Step Methodology:

-

Reactor Setup: To a dry, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH, 1.2 equiv) in mineral oil.

-

Solvent and Suspension: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully suspend the NaH in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve 6-iodo-1H-indazole (1.0 equiv) in a minimal amount of anhydrous THF or DMF and add it dropwise to the stirred NaH suspension.

-

Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the indazolide anion.

-

Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-4 hours).

-

Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.

Part 3: Applications in Medicinal Chemistry and Drug Development

The strategic value of this compound lies in its role as a versatile intermediate for constructing complex molecules with therapeutic potential.

A Key Building Block for Kinase Inhibitors

The parent molecule, 6-iodo-1H-indazole, is a documented intermediate in the synthesis of Axitinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][10][11] Axitinib is an approved therapy for advanced renal cell carcinoma. The synthesis involves functionalizing both the C3 and C6 positions of the indazole core.

By providing this compound, medicinal chemists can rapidly synthesize novel analogues of Axitinib or other indazole-based kinase inhibitors. The N1-methyl group can alter the molecule's conformation and electronic properties, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.

Utility in Fragment-Based Drug Discovery (FBDD)

The molecule serves as an excellent starting point in FBDD campaigns. The indazole core can act as a fragment that binds to a target protein. The iodine at C6 then provides a reliable vector for fragment evolution, allowing chemists to "grow" the fragment into more potent leads by introducing new chemical groups through cross-coupling reactions.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for laboratory safety.

Table 2: GHS Hazard Information

| Hazard Information | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.

Storage Recommendations

Store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent degradation. An inert atmosphere (e.g., Argon) is recommended for long-term storage.

Conclusion

This compound (CAS: 1214899-83-8) is a high-value, strategically designed building block for research and drug development. Its pre-installed N-methyl group and C6-iodo handle offer a streamlined path to novel, diverse, and complex chemical entities. With a clear synthetic route and a well-understood role as an analogue to key pharmaceutical intermediates, this compound provides medicinal chemists with a powerful tool for accelerating the discovery of new therapeutics, particularly in the competitive field of kinase inhibitor development.

References

- Title: Method for preparing intermediate of axitinib and application of...

- Title: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.

- Title: A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib Source: Google Patents URL

- Title: Methods for preparing indazole compounds Source: Google Patents URL

- Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: ResearchG

- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: National Institutes of Health (NIH) URL:[Link]

- Title: TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds Source: Royal Society of Chemistry URL:[Link]

- Title: Synthetic routes towards intermediates en route to axitinib and vortioxetine.

- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: Royal Society of Chemistry URL:[Link]

- Title: Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions Source: ACS Public

- Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journals URL:[Link]

- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journals URL:[Link]

- Title: Synthesis of Axitinib Source: Synfacts URL:[Link]

- Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles Source: ResearchG

- Title: Synthesis method of 6-iodine-1H-indazole Source: P

- Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: University College Cork URL:[Link]

- Title: CAS 1214899-83-8 | this compound Source: Alchem Pharmtech URL:[Link]

Sources

- 1. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. chiralen.com [chiralen.com]

- 4. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Iodo-1-methyl-1H-indazole

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique bicyclic aromatic structure allows for versatile functionalization, enabling the fine-tuning of molecular properties for targeted biological activity. Within this class, 6-Iodo-1-methyl-1H-indazole (CAS No. 1214899-83-8) emerges as a pivotal synthetic intermediate, particularly in the development of kinase inhibitors.[2][3] A comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective use in reaction design, process optimization, purification, and formulation within a drug development pipeline.

This guide provides a detailed examination of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, this document elucidates the "why" behind the data, offering field-proven insights into experimental design and data interpretation, grounded in authoritative references. It is structured to serve as a practical, in-depth resource for researchers, chemists, and drug development professionals who handle this or structurally related compounds.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—specifically the positions of the iodo and methyl substituents—are critical determinants of its electronic distribution, steric profile, and, consequently, its chemical behavior and physical properties.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 1214899-83-8 | |

| Molecular Formula | C₈H₇IN₂ | |

| Molecular Weight | 258.06 g/mol | Calculated |

| Canonical SMILES | CN1N=CC2=C1C=C(C=C2)I |

Core Physicochemical Data

The physical state, solubility, and thermal properties of a compound are paramount for its practical handling, purification, and use in subsequent reactions. While experimental data for this compound is sparse, we can infer key properties from its parent compound, 6-Iodo-1H-indazole, and general chemical principles. The methylation at the N1 position is expected to decrease the melting point by disrupting the intermolecular hydrogen bonding present in the parent compound and slightly increase its solubility in less polar organic solvents.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments and Rationale | Source |

|---|---|---|---|

| Appearance | White to light yellow or brown crystalline solid. | Inferred from parent compound and general appearance of substituted indazoles. | [2][4][5] |

| Melting Point | Data not available. | Expected to be lower than the parent 6-iodo-1H-indazole (207-211 °C) due to the absence of N-H hydrogen bonding. | [2][6] |

| Boiling Point | >350 °C (Predicted) | High boiling point is expected due to the high molecular weight and aromatic nature. Data is predicted for the parent compound. | [2][7] |

| Solubility | DMSO, DMF, slightly soluble in Methanol, limited solubility in water. | The N-methylation slightly reduces polarity compared to the parent, but the indazole core and iodine atom maintain significant polarity. Solubility in DMSO is typical for such heterocyclic compounds. | [2][7] |

| pKa | ~12-13 (Predicted for N-H of parent) | The N1-methylation removes the acidic proton. The remaining basic site is the N2 nitrogen, which is weakly basic. | [2][4] |

| LogP | ~2.5-3.0 (Predicted) | The addition of a methyl group increases lipophilicity compared to the parent compound. | Inferred |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an electronic and atomic fingerprint of a molecule, essential for structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. The predicted chemical shifts for this compound are based on the additive effects of the iodo and methyl substituents on the indazole core.

-

¹H NMR: The aromatic region will show distinct signals for the four protons on the indazole ring. The N-methyl group will appear as a sharp singlet in the upfield region.

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom bearing the iodine (C6) will be significantly shielded compared to its non-substituted counterpart.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H3 | ~8.1 | s | - | Singlet, typical for H3 in N1-substituted indazoles. |

| H7 | ~7.8 | d | ~8.5 | Doublet due to coupling with H5 (meta-coupling is negligible). |

| H4 | ~7.7 | s | - | Appears as a singlet or narrow doublet, adjacent to the iodine-bearing carbon. |

| H5 | ~7.3 | d | ~8.5 | Doublet due to coupling with H7. |

| N-CH₃ | ~4.0 | s | - | Sharp singlet, characteristic of an N-methyl group on an aromatic heterocycle. |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C7a | ~140 | Bridgehead carbon, deshielded. |

| C3a | ~125 | Bridgehead carbon. |

| C3 | ~135 | Deshielded by adjacent N2. |

| C5 | ~130 | Aromatic CH. |

| C7 | ~122 | Aromatic CH. |

| C4 | ~112 | Aromatic CH. |

| C6 | ~95 | Shielded due to the heavy atom effect of iodine. |

| N-CH₃ | ~35 | Typical range for an N-methyl group. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. For this compound, the key feature will be the molecular ion peak.

-

Expected [M]⁺: 258.9705 (calculated for C₈H₇¹²⁷IN₂)

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no complex isotopic pattern is expected for the molecular ion peak itself, simplifying spectral interpretation. Fragmentation may involve the loss of the methyl group or the iodine atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching (N-CH₃).

-

~1620, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic indazole ring.

-

~1350 cm⁻¹: C-N stretching.

-

Below 800 cm⁻¹: C-I stretching vibrations.

Chemical Reactivity and Stability

The utility of this compound as a synthetic intermediate is dictated by its inherent reactivity.

Caption: Key structural features and their influence on reactivity.

-

Primary Reactive Site: The carbon-iodine bond at the C6 position is the most significant site for synthetic transformations. Aryl iodides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This is the primary reason for its use as a building block.

-

N1-Methyl Group: The methyl group serves as a permanent protecting group for the N1 position. This prevents competing side reactions at this nitrogen (e.g., alkylation, acylation) and directs any potential electrophilic substitution to the aromatic ring, though such reactions are less common than cross-coupling.

-

Stability and Storage: The compound is generally stable under standard laboratory conditions. However, like many iodine-containing organic compounds, it may be sensitive to light over long periods. It is best stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term integrity.[2][7]

Safety and Handling

While specific toxicological data for this compound is not available, the hazard profile can be reasonably inferred from its parent compound, 6-Iodo-1H-indazole, and general principles of laboratory safety.

Table 5: GHS Hazard Information (Inferred from 6-Iodo-1H-indazole)

| Hazard Statement | Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [8] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[8] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, seek immediate medical attention.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the determination of physicochemical properties must follow standardized, self-validating protocols.

Caption: General workflow for physicochemical characterization.

Protocol for NMR Analysis

-

Rationale: This protocol ensures high-quality, reproducible NMR data for structural confirmation. DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds, including indazoles.[9]

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Agitate the sample gently (e.g., using a vortex mixer) until the solid is completely dissolved.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulates are visible.[10]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum using a 30-45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. Co-add 16-64 scans for a good signal-to-noise ratio.[9]

-

Acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[9]

-

-

Processing: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Reference the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

-

Protocol for Melting Point Determination

-

Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad and depressed range indicates the presence of impurities.

-

Methodology:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Load a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

-

-

Reporting: Report the result as a melting range (e.g., 150-152 °C).

-

Conclusion

This compound is a well-defined chemical entity whose value lies in its strategic functionalization. Its physicochemical profile is dominated by the aromatic indazole core, the reactive C-I bond, and the N1-methyl group that ensures regiochemical control in subsequent synthetic steps. The properties outlined in this guide—from its solid-state characteristics and spectroscopic fingerprints to its reactivity and handling requirements—provide the essential data and procedural knowledge required for its confident and effective application in research and development settings.

References

- PubChem. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-iodo-1H-indazole

- ChemicalBook. 6-Iodo-1H-indazole CAS#: 261953-36-0. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5722326.htm

- ChemicalBook. 6-Iodo-1H-indazole | 261953-36-0. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5722326.htm

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00224

- PubChem. 1-Methyl-1H-indazole | C8H8N2 | CID 139456. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-indazole

- BenchChem. 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. URL: https://www.benchchem.com/product/1000343-55-4/technical-documents/nmr-spectroscopy-1h-nmr-13c-nmr

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. URL: https://patents.google.

- Guidechem. 6-Iodo-1H-indazole 261953-36-0 wiki. URL: https://www.guidechem.com/wiki/6-iodo-1h-indazole-261953-36-0.html

- Sigma-Aldrich. This compound | 1214899-83-8. URL: https://www.sigmaaldrich.com/product/ambeed/ambh303c5749

- FDA Substance Registration System. 6-Iodo-1H-indazole. URL: https://fdasis.nlm.nih.gov/srs/unii/27PD9TK5UW

- BLDpharm. 6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3. URL: https://www.bldpharm.com/products/1260741-78-3.html

- Sigma-Aldrich. 6-Iodo-3-methyl-1H-indazole. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr0002148

- ChemicalBook. 6-Iodo-1H-indazole synthesis. URL: https://www.chemicalbook.com/synthesis/261953-36-0.htm

- BenchChem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers. URL: https://www.benchchem.com/product/B1032/technical-documents/spectroscopy-nmr-ir-mass-spectrometry

- Infinium Pharmachem. 6- Iodo Indazole CAS #: 261953-36-0. URL: http://www.ammonium-iodide.com/6-iodo-indazole.html

- Patsnap. Synthesis method of 6-iodine-1H-indazole. URL: https://patents.

- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01234h

- Tradeindia. 6-iodo-1h-indazole 261953-36-0. URL: https://www.tradeindia.com/products/6-iodo-1h-indazole-261953-36-0-c5608823.html

- Chen, C-Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol301729k

- Reich, H. J. Organic Chemistry Data & Info - NMR Spectroscopy. University of Wisconsin. URL: https://www.

- Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H bond functionalization. Chemical Communications. URL: https://www.rsc.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]

- 3. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 6- Iodo Indazole, 6- Iodo Indazole 261953-36-0, 6- Iodo Indazole suppliers in India. [sodiumiodide.net]

- 6. tradeindia.com [tradeindia.com]

- 7. 6-Iodo-1H-indazole | 261953-36-0 [chemicalbook.com]

- 8. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Data of 6-Iodo-1-methyl-1H-indazole

This technical guide provides a comprehensive analysis of the expected spectral data for 6-iodo-1-methyl-1H-indazole (CAS No. 1214899-83-8). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data based on the analysis of structurally related compounds and foundational spectroscopic principles to offer a robust guide for the characterization of this molecule.

Molecular Structure and Overview

This compound is a substituted indazole with a molecular formula of C₈H₇IN₂ and a molecular weight of 258.06 g/mol . The indazole core is a bicyclic aromatic heterocycle, and the substituents—a methyl group at the N1 position and an iodine atom at the C6 position—impart distinct spectroscopic signatures. The numbering of the indazole ring is crucial for the correct assignment of spectral data.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the N-methyl group.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 | s | - |

| H-7 | ~7.8 | d | ~8.5 |

| H-5 | ~7.6 | s | - |

| H-4 | ~7.2 | d | ~8.5 |

| N-CH₃ | ~4.1 | s | - |

Interpretation and Rationale:

The chemical shifts in substituted indazoles are influenced by the electronic effects of the substituents.[1][2]

-

H-3: This proton is adjacent to the pyrazole ring nitrogen and is typically the most deshielded of the pyrazole protons, appearing as a singlet.

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-7 is expected to be a doublet due to coupling with H-4. H-4 will also be a doublet, coupling with H-7. H-5 is predicted to appear as a singlet or a narrowly split doublet due to a smaller meta-coupling with H-7. The iodine at C6 will influence the chemical shifts of the adjacent protons, H-5 and H-7, through its electron-withdrawing inductive effect and electron-donating resonance effect.

-

N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom will appear as a sharp singlet, typically in the range of 4.0-4.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~140 |

| C-3a | ~135 |

| C-3 | ~133 |

| C-5 | ~130 |

| C-7 | ~125 |

| C-4 | ~110 |

| C-6 | ~95 |

| N-CH₃ | ~35 |

Interpretation and Rationale:

The chemical shifts of the carbon atoms in the indazole ring are influenced by the electronegativity of the nitrogen atoms and the substituents.[3]

-

Quaternary Carbons (C-3a, C-7a): These carbons, at the fusion of the two rings, will appear in the downfield region of the aromatic spectrum.

-

Aromatic CH Carbons (C-3, C-4, C-5, C-7): The chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the iodine substituent.

-

Iodine-Substituted Carbon (C-6): The carbon atom directly attached to the iodine (C-6) is expected to be significantly shielded due to the "heavy atom effect," causing it to appear at a much lower chemical shift than the other aromatic carbons.

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will be found in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[4][5][6][7]

Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Relative Abundance |

| 258 | [M]⁺ | High |

| 243 | [M-CH₃]⁺ | Moderate |

| 131 | [M-I]⁺ | High |

| 116 | [M-I-CH₃]⁺ | Moderate |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a prominent molecular ion peak at m/z 258, corresponding to the molecular weight of this compound.

-

Isotopic Pattern: Due to the presence of iodine, which has a single stable isotope (¹²⁷I), there will not be a characteristic isotopic pattern for the molecular ion peak as seen with chlorine or bromine.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several pathways. Loss of the methyl group (-CH₃) would result in a fragment at m/z 243. Cleavage of the C-I bond would lead to a significant peak at m/z 131, corresponding to the 1-methyl-1H-indazole cation. Subsequent loss of the methyl group from this fragment would give a peak at m/z 116.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring and the N-methyl group.[8][9][10][11][12]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | N-CH₃ Stretch |

| 1620-1580 | C=C and C=N Ring Stretch |

| 1500-1450 | C=C and C=N Ring Stretch |

| 850-800 | C-H Out-of-Plane Bending |

| ~600 | C-I Stretch |

Interpretation and Rationale:

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will appear at wavenumbers just above 3000 cm⁻¹.

-

N-CH₃ Stretching: The C-H stretching of the methyl group will be observed in the typical aliphatic C-H stretching region.

-

Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole ring will give rise to a series of bands in the 1620-1450 cm⁻¹ region.

-

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern and are expected in the 850-800 cm⁻¹ region for a 1,2,4-trisubstituted benzene ring.

-

C-I Stretching: The carbon-iodine stretching vibration is expected to appear at a low wavenumber, typically around 600 cm⁻¹.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans will be required compared to ¹H NMR.

2. Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

3. IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent (for solutions).

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Conclusion

The predicted spectral data presented in this guide provide a comprehensive framework for the characterization of this compound. By understanding the expected chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for acquiring high-quality data, which is essential for accurate structural elucidation and for advancing research and development in the pharmaceutical industry.

References

- (PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7).

- 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem. (n.d.).

- 6-IODO-1H-INDAZOLE. (n.d.).

- Mass Spectrometry - MSU chemistry. (n.d.).

- A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (n.d.).

- IR Spectroscopy Tutorial: Aromatics. (n.d.).

- Spectroscopy of Aromatic Compounds. (2023, September 20).

- Mass Spectrometry. (2019, July 24).

- 1H-indazole hydrochloride - NIST WebBook. (n.d.).

- Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications - PREMIER Biosoft. (n.d.).

- The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1 | Journal of the American Chemical Society. (n.d.).

- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS - Canadian Science Publishing. (n.d.).

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.).

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

- 1H-Indazole - NIST WebBook. (n.d.).

- (PDF) General principles of identification by mass spectrometry - ResearchGate. (2015, March 31).

- A Beginner's Guide to Mass Spectrometry - ACD/Labs. (2023, February 9).

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.).

- Infrared and Raman spectra of heterocyclic compounds—III - Scilit. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 7. acdlabs.com [acdlabs.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. 1H-indazole hydrochloride [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Iodo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-iodo-1-methyl-1H-indazole. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate the structural elucidation and quality control of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The indazole core is a key pharmacophore in a variety of therapeutic agents. The presence of an iodine atom at the 6-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block in drug discovery.

Accurate structural characterization is paramount in drug development to ensure the identity and purity of synthesized compounds. ¹H NMR spectroscopy is one of the most powerful and routinely used analytical techniques for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule.[2][3]

Predicted ¹H NMR Spectral Analysis

Molecular Structure and Proton Numbering:

To facilitate the spectral interpretation, the standard numbering convention for the 1H-indazole ring is utilized.

Caption: Molecular structure of this compound with atom numbering.

Predicted Chemical Shifts and Multiplicities:

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ or DMSO-d₆ would exhibit the following signals:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.0 | Singlet (s) | - | This proton is on the five-membered ring and is typically the most downfield of the ring protons due to the influence of the adjacent nitrogen atoms. It appears as a singlet as it has no adjacent protons. |

| H-7 | ~7.8 | Doublet (d) | Jortho = ~8.5 | This proton is ortho to the ring fusion and is deshielded. It is coupled to H-5, resulting in a doublet. The iodine at C6 will have a minor deshielding effect. |

| H-5 | ~7.5 | Doublet of doublets (dd) | Jortho = ~8.5, Jmeta = ~1.5 | This proton is ortho to the iodine and meta to H-7. The ortho coupling with H-7 will be large, while the meta coupling with H-4 will be small. The iodine atom at C6 will cause a downfield shift. |

| H-4 | ~7.2 | Doublet (d) | Jmeta = ~1.5 | This proton is meta to H-5 and H-7. It will be split into a doublet by the meta coupling to H-5. |

| N1-CH₃ | ~4.0 | Singlet (s) | - | The methyl group attached to the nitrogen is in a deshielded environment due to the electronegativity of the nitrogen and the aromatic ring system. It will appear as a singlet. |

Key Influencing Factors:

-

Indazole Ring System: The inherent aromaticity of the indazole ring leads to chemical shifts for the ring protons in the downfield region (typically 7.0-8.5 ppm).[8][9]

-

Iodine Substituent: The iodine at the C6 position is an electron-withdrawing group via induction, which deshields the adjacent protons (H-5 and H-7), causing them to shift downfield.

-

Methyl Group: The methyl group on the N1 position is electron-donating and will have a minor shielding effect on the protons of the pyrazole ring.[10] Its own protons are deshielded by the direct attachment to the electronegative nitrogen atom.

-

Coupling Constants: The magnitude of the coupling constants is crucial for confirming the proton assignments. Ortho coupling in aromatic systems is typically the largest (7-9 Hz), followed by meta coupling (2-3 Hz), and then para coupling (<1 Hz), which is often not resolved.[11][12][13]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol should be followed.

Workflow for ¹H NMR Spectroscopy:

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

The experiment should be performed on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45°

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

Number of scans: 8-64 (depending on sample concentration)

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Data Interpretation and Structural Confirmation

The processed ¹H NMR spectrum should be analyzed to confirm the structure of this compound.

Self-Validating System for Interpretation:

Caption: Interrelationship between ¹H NMR spectral features and molecular structure.

By systematically analyzing each feature of the spectrum—chemical shift, integration, multiplicity, and coupling constants—a self-consistent structural assignment can be made.[2] For example, the integration of the N1-CH₃ singlet should be three times that of the singlets or doublets for the aromatic protons. The coupling constants observed in the multiplets for H-5 and H-7 should be identical, confirming their interaction.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for this compound. A thorough understanding of the predicted spectral features, coupled with a robust experimental protocol, is essential for researchers in synthetic chemistry and drug development to confirm the identity and purity of this valuable intermediate. This guide provides the foundational knowledge and practical steps to confidently acquire and interpret the ¹H NMR spectrum of this compound.

References

- A study of the addition mechanism of 1H-Indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions. PubMed Central.

- NMR 5: Coupling Constants. YouTube.

- NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

- (PDF) 13 C NMR of indazoles. ResearchGate.

- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- The NMR interpretations of some heterocyclic compounds which are... ResearchGate.

- NMR Coupling Constants. Iowa State University.

- Interpreting. OpenOChem Learn.

- Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling.

- NMR data, chemical shifts ( , ppm) and coupling constants (J, Hz), of compound 3. ResearchGate.

- 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. ResearchGate.

- 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Wiley-VCH 2007 - Supporting Information. Wiley Online Library.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- 6-iodo-1H-indazole. PubChem.

- 6-IODO-1H-INDAZOLE. FDA.gov.

- The characteristic chemical shifts of methyl proton signals in 1 H NMR... ResearchGate.

- 1H NMR Chemical Shift. Oregon State University.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J... ResearchGate.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

Sources

- 1. Page loading... [guidechem.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. 1-methylindazole(13436-48-1) 1H NMR [m.chemicalbook.com]

- 5. 1-METHYL-1H-INDAZOL-6-YLAMINE(74728-65-7) 1H NMR spectrum [chemicalbook.com]

- 6. 1-METHYL-5-NITRO-1H-INDAZOLE(5228-49-9) 1H NMR spectrum [chemicalbook.com]

- 7. 6-Iodo-1H-indazole(261953-36-0) 1H NMR spectrum [chemicalbook.com]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 6-Iodo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents and functional materials. The precise characterization of substituted indazoles is paramount for unambiguous structure elucidation, quality control, and the rational design of new molecular entities. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers a detailed exploration of the ¹³C NMR data for 6-Iodo-1-methyl-1H-indazole, a key intermediate in the synthesis of various bioactive compounds. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, provides a robust, predictive analysis to guide researchers in their synthetic and analytical endeavors.

The Molecular Architecture of this compound

The structural foundation of our analysis is the this compound molecule. Understanding its architecture is key to interpreting its ¹³C NMR spectrum. The numbering of the carbon atoms follows the standard IUPAC nomenclature for the indazole ring system, which is crucial for assigning the corresponding chemical shifts.

Figure 1: Molecular structure of this compound with IUPAC numbering for carbon atoms.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from established data for 1-methyl-1H-indazole and the known substituent chemical shift (SCS) effects of an iodine atom on a benzene ring. The solvent is assumed to be deuterochloroform (CDCl₃), a common solvent for NMR analysis of such compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C3 | ~134 | Relatively unaffected by the distant iodo-substituent. |

| C3a | ~122 | Shielded due to its position adjacent to two nitrogen atoms. |

| C4 | ~121 | Expected to be slightly deshielded by the para-iodine. |

| C5 | ~129 | Significantly deshielded by the ortho-iodine substituent. |

| C6 | ~92 | Strongly shielded due to the heavy atom effect of the directly attached iodine. |

| C7 | ~110 | Expected to be slightly shielded by the meta-iodine. |

| C7a | ~140 | Largely influenced by the adjacent nitrogen atom. |

| N-CH₃ | ~35 | Typical chemical shift for a methyl group attached to a nitrogen atom in a heteroaromatic system. |

The Scientific Rationale Behind the Chemical Shifts

The predicted chemical shifts are not arbitrary; they are based on fundamental principles of NMR spectroscopy and the electronic effects exerted by the substituents on the indazole ring.

-

The Indazole Core: The inherent electronic structure of the 1-methyl-1H-indazole ring dictates the baseline chemical shifts. The nitrogen atoms significantly influence the electron density around the ring, with carbons adjacent to nitrogen (C3, C7a, and C3a) showing characteristic shifts.

-

The N-Methyl Group: The methyl group attached to the N1 position will appear in the aliphatic region of the spectrum, typically around 35 ppm. Its presence also influences the electronic distribution within the pyrazole portion of the indazole ring.

-

The Iodo Substituent at C6: The iodine atom at the C6 position is the most significant contributor to the changes in the chemical shifts of the benzene ring carbons compared to the unsubstituted 1-methyl-1H-indazole.

-

Direct (α) Effect: The carbon directly attached to the iodine (C6) experiences a strong shielding effect, often referred to as the "heavy atom effect." This results in a significant upfield shift to approximately 92 ppm.

-

Ortho (β) Effect: The carbon atom ortho to the iodine (C5) is deshielded, leading to a downfield shift.

-

Meta (γ) Effect: The carbon atom meta to the iodine (C7) is generally slightly shielded.

-

Para (δ) Effect: The carbon atom para to the iodine (C4) is typically deshielded.

-

The interplay of these effects results in a unique ¹³C NMR fingerprint for this compound, allowing for its unambiguous identification.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Figure 2: A standard workflow for the acquisition and processing of a ¹³C NMR spectrum.

Causality Behind Experimental Choices:

-

Solvent Selection (CDCl₃): Chloroform-d is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium signal for locking the magnetic field. The presence of a residual solvent peak at ~77.16 ppm can also serve as a secondary internal reference.

-

Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR, defined as 0.0 ppm. Its 12 equivalent protons and 4 equivalent carbons give a single, sharp resonance, and its volatility allows for easy removal from the sample if necessary.

-

Proton Decoupling: In a standard ¹³C NMR experiment, proton decoupling is employed to collapse the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This simplifies the spectrum and improves the signal-to-noise ratio.[1]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR.[2]

Trustworthiness and Self-Validation

The integrity of the acquired data relies on a self-validating system. Key checkpoints include:

-

Internal Referencing: The use of TMS ensures that the chemical shifts are accurately calibrated. The known chemical shift of the deuterated solvent can act as a secondary check.

-

Reproducibility: A well-defined protocol ensures that the experiment can be repeated by different operators on different instruments to yield consistent results.

-

Comparison with Predicted Data: The acquired spectrum should be compared with the predicted data. Significant deviations may indicate the presence of impurities, an incorrect structure, or unexpected solvent effects.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR spectroscopy of this compound. By combining predictive data based on established principles with a detailed experimental protocol, researchers and drug development professionals are equipped with the necessary information to confidently identify and characterize this important synthetic intermediate. The logical framework presented herein, from molecular structure to spectral interpretation, serves as a valuable resource for those working with substituted indazoles and other complex heterocyclic systems.

References

- Elguero, J., Fruchier, A., & Jaramillo, C. (2016). ¹³C NMR of indazoles.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Reich, H. J. (2021). Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 6-Iodo-1-methyl-1H-indazole

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Iodo-1-methyl-1H-indazole, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and tailored to the specific structural features of this molecule. As this compound is a key building block in pharmaceutical synthesis, its unambiguous identification and characterization are paramount.[1] This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental design, ensuring a robust and self-validating analytical approach.

Introduction to this compound and its Analytical Significance

This compound (C₈H₇IN₂) is a halogenated, N-methylated heterocyclic compound with a molecular weight of 258.06 g/mol . Its structure, featuring an indazole core, a site-specific iodination, and N1-methylation, makes it a valuable intermediate in medicinal chemistry.[2][3] The precise characterization of such molecules is a critical step in the drug development pipeline, where identity, purity, and stability must be rigorously established.[4][5]

Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[6][7] When coupled with liquid chromatography (LC), LC-MS provides a powerful platform for analyzing complex mixtures, identifying impurities, and profiling metabolites, all of which are essential activities in pharmaceutical research.[8][9] This guide will detail the application of high-resolution mass spectrometry (HRMS) to provide unambiguous elemental composition and fragmentation data for this compound.[10][11]

Core Principles of Mass Spectrometric Analysis

The analysis of this compound relies on three key stages: ionization, mass analysis, and fragmentation. The choices made at each stage are dictated by the physicochemical properties of the analyte.

Ionization Technique: Electrospray Ionization (ESI)

For a polar, heterocyclic molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[12] ESI is a "soft" ionization technique that transfers molecules from solution to the gas phase as intact, charged ions with minimal fragmentation.[13]

Causality of Choice: The indazole ring contains two nitrogen atoms, which are basic sites susceptible to protonation. In a typical ESI experiment using an acidified mobile phase (e.g., with 0.1% formic acid), the analyte will readily form a protonated molecule, [M+H]⁺. This process is highly efficient for nitrogen-containing compounds and results in a strong signal for the pseudomolecular ion, which is the primary piece of information for determining molecular weight.[14] Analysis in positive ion mode is therefore the logical selection.

Mass Analyzer: High-Resolution Mass Spectrometry (HRMS)

To move beyond nominal mass and achieve unambiguous identification, High-Resolution Mass Spectrometry (HRMS) is essential.[6] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide high mass accuracy (typically <5 ppm) and resolving power.[11][15]

Trustworthiness of Protocol: HRMS provides a crucial self-validating mechanism. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, one can calculate its elemental composition.[11] For the [M+H]⁺ ion of this compound (formula C₈H₈IN₂⁺), the calculated monoisotopic mass is 258.9754 Da. An experimentally measured mass that deviates by less than 5 ppm from this theoretical value provides extremely high confidence in the ion's identity, effectively ruling out other elemental combinations that might have the same nominal mass.[6]

Isotopic Signature: The Role of Iodine

The isotopic distribution of elements in a molecule provides a distinct signature in the mass spectrum. Iodine is a monoisotopic element, with 100% natural abundance of ¹²⁷I.[16][17]

Expert Insight: Unlike compounds containing chlorine or bromine, which produce characteristic M+2 peaks due to their natural isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), the mass spectrum of this compound will not show an M+2 isotopic peak related to the halogen.[18] The primary isotopic peak will be the M+1 peak, resulting from the natural abundance of ¹³C (~1.1% per carbon atom).[19] The absence of a halogen-related M+2 peak, combined with fragmentation data showing the loss of 127 Da, is a key diagnostic feature for an iodo-substituted compound.[18]

Predicted Fragmentation Pattern (MS/MS Analysis)

Tandem mass spectrometry (MS/MS) is used to generate structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 258.98) and analyzing the resulting product ions.[12] The fragmentation pathways are governed by the principles of chemical stability, where bonds cleave to form the most stable possible ions and neutral molecules. While specific experimental data for this exact molecule is not widely published, a fragmentation scheme can be reliably predicted based on the known behavior of iodoarenes, N-methylated heterocycles, and the indazole core.[20][21][22]

The key predicted fragmentation pathways for the [M+H]⁺ ion of this compound are:

-

Loss of a Methyl Radical ([M+H - •CH₃]⁺): Cleavage of the N-CH₃ bond can result in the loss of a 15 Da methyl radical.

-

Loss of an Iodine Radical ([M+H - •I]⁺): The carbon-iodine bond is relatively weak and can cleave, leading to the loss of a 127 Da iodine radical.[19] This would produce an ion corresponding to the 1-methyl-1H-indazole cation.

-

Formation of the Iodonium Ion ([I]⁺): A simple cleavage can also produce an iodonium ion at m/z 126.90.[18]

Caption: Predicted MS/MS fragmentation of this compound.

Experimental Protocol: LC-HRMS/MS Analysis

This section provides a detailed, self-validating protocol for the analysis of this compound.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile.

-

Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a working solution for injection.

Liquid Chromatography (LC) Conditions

-

Instrument: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

High-Resolution Mass Spectrometry (HRMS) Conditions

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

MS1 Scan Range: m/z 50 - 500

-

MS/MS Acquisition: Data-Dependent Acquisition (DDA)

-

Precursor Selection: Select the top 3 most intense ions per MS1 scan for fragmentation.

-

Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to ensure a wide range of fragments are produced.

-

Inclusion/Exclusion Criteria: Include the target m/z 258.98 on the inclusion list. Exclude precursors after 2 MS/MS spectra for 15 seconds to allow for detection of lower-abundance ions.

Caption: Experimental workflow for LC-HRMS/MS analysis.

Data Interpretation and Expected Results

The analysis of the acquired data should proceed in a structured manner to ensure confident identification.

1. Molecular Ion Confirmation:

-

Extract the ion chromatogram for the theoretical accurate mass of the [M+H]⁺ ion, 258.9754.

-

A sharp chromatographic peak should be observed at a specific retention time.

-

The mass spectrum corresponding to this peak should show a base peak at m/z 258.9754 with a mass error of <5 ppm.

2. Isotopic Pattern Verification:

-

Examine the isotopic cluster for the m/z 258.98 peak.

-

Confirm the presence of an M+1 peak (at m/z 259.9788) with an intensity of approximately 8.8% relative to the monoisotopic peak (calculated for 8 carbons).

-

Verify the absence of a significant M+2 peak, which is consistent with the monoisotopic nature of iodine.[17][18]

3. Fragmentation Spectrum Analysis:

-

Examine the MS/MS spectrum generated from the precursor ion at m/z 258.98.

-

Identify product ions corresponding to the predicted fragmentation pathways.

-

Use the accurate mass capability of the instrument to confirm the elemental composition of each major fragment ion.

Summary of Expected Data

| Parameter | Expected Value | Rationale |

| Formula | C₈H₇IN₂ | Based on chemical structure. |

| Nominal Molecular Weight | 258 g/mol | Sum of integer masses of constituent atoms. |

| Monoisotopic Mass | 258.9679 Da | Exact mass of the most abundant isotopes. |

| [M+H]⁺ (Precursor Ion) | m/z 258.9754 | Monoisotopic mass + mass of a proton. |

| Key Fragment 1 | m/z 131.0604 | Loss of Iodine radical (•I) from [M+H]⁺. |

| Key Fragment 2 | m/z 126.9044 | Iodonium ion (I⁺).[18] |

| Mass Accuracy | < 5 ppm | Standard for HRMS confirmation.[6][11] |

| Isotopic Signature | No M+2 peak from Halogen | Iodine is monoisotopic.[17] |

Conclusion

The mass spectrometric analysis of this compound is a robust process when approached with a scientifically sound methodology. The combination of liquid chromatography for separation, positive mode electrospray ionization for its high efficiency with nitrogenous compounds, and high-resolution mass spectrometry for its accuracy provides an unambiguous confirmation of both molecular identity and structure. By understanding the underlying principles of ionization and the predictable fragmentation pathways based on the molecule's structure, researchers can confidently characterize this important pharmaceutical intermediate, ensuring the integrity and quality required in the drug development process.[4][8]

References

- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.

- PubChem. (n.d.). 6-iodo-1H-indazole. National Institutes of Health.

- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.

- Raro, M., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules.

- LibreTexts Chemistry. (n.d.). Natural Abundance Atomic Isotopes.

- Li, Y., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing.

- Wang, H., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences.

- Baxter, C. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry.

- ResearchGate. (n.d.). Mass spectra of some 2‐methyl‐3‐(o‐ and p;‐R‐phenyl)‐3,3a,4,5,6,7‐hexahydro‐2H‐indazoles.

- ResolveMass Laboratories Inc. (2024). High-Resolution Mass Spectrometry in Drug Discovery.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). Iodine isotopic speciation mass spectra obtained by LDI-MS analysis.

- Lee, T. A., et al. (2002). LC/MS applications in drug development. Pharmaceutical Science & Technology Today.

- Zhang, D., et al. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Fa Yi Xue Za Zhi.

- LCGC. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.

- ResearchGate. (2011). LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT.

- Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry.

- Wikipedia. (n.d.). Isotopes of iodine.

- Wang, M., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology.

- Agarwal, K. L., et al. (1968). Mass spectrometry of N-methylated peptide derivatives. Nature.

- D'Hondt, M., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Analyst.

- ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic....

- Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB.edu.

- Li, Y-Q., et al. (2024). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane.

- American Elements. (n.d.). 5-Iodo-1-methyl-1H-indazole.

- Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.

- Clark, C. R., & DeRuiter, J. (1991). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science.

- Center for Sustainable Materials and Technologies. (2024). Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses.

- Whitman College. (n.d.). GCMS Section 6.5.

- Wikipedia. (n.d.). Electrospray ionization.

- Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube.

- FDA. (n.d.). 6-IODO-1H-INDAZOLE.

- Oss, M., et al. (2010). Electrospray ionization efficiency scale of organic compounds. Analytical Chemistry.

- Raro, M., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.

- Frontiers. (2025). Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry.

- Black, D. StC., et al. (1983). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. 6-Iodo-1H-indazole | 261953-36-0 [chemicalbook.com]